molecular formula C37H50BN3O7 B1143020 Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester CAS No. 184488-31-1

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester

Cat. No. B1143020
M. Wt: 659.62
InChI Key:
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Description

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is a chemical compound with the molecular formula C37H50BN3O7 and a molecular weight of 659.62 . It is also known as a thrombin inhibitor .


Chemical Reactions Analysis

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester has been reported to inhibit the amidolytic activity of human complement factor I, a major regulator of the complement system . This inhibition is consistent with previous reports .

Scientific Research Applications

  • Use as a Thrombin Inhibitor : This compound is identified as a potent inhibitor of thrombin, a key enzyme in the blood coagulation process. It inhibits thrombin through a competitive mechanism, showing high selectivity over other serine proteases like trypsin and plasmin. This makes it a promising candidate for anticoagulant therapy (Tapparelli et al., 1993).

  • Characterization as Highly Selective Inhibitors : A range of compounds based on this structure have been synthesized, showing effective inhibition of thrombin with high specificity. These findings suggest a new class of thrombin inhibitors, which could be crucial in developing new therapeutic agents (Deadman et al., 1995).

  • Inhibition of Lymphocyte Granzymes : This compound has been studied as an inhibitor of serine proteases, particularly in the context of lymphocyte granzymes, which are crucial in immune responses. Its specificity and stability make it suitable for physiological and cellular studies related to immune functions (Abuelyaman et al., 1997).

  • Effectiveness in Inhibiting Platelet Accumulation : In thrombin-dependent platelet accumulation models, this compound effectively inhibited platelet aggregation, highlighting its potential as an antithrombotic agent (Tapparelli et al., 1993).

  • Potential as a Complement Factor I Inhibitor : It has been identified as an inhibitor of complement factor I, a major regulatory component of the complement system, which plays a critical role in immune responses (Tsiftsoglou & Sim, 2004).

properties

IUPAC Name

benzyl N-[(2R)-1-[(2S)-2-[[(1S)-4-methoxy-1-[(1S,2S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50BN3O7/c1-36(2)27-22-30(36)37(3)31(23-27)47-38(48-37)32(18-12-20-45-4)40-33(42)29-17-11-19-41(29)34(43)28(21-25-13-7-5-8-14-25)39-35(44)46-24-26-15-9-6-10-16-26/h5-10,13-16,27-32H,11-12,17-24H2,1-4H3,(H,39,44)(H,40,42)/t27-,28+,29-,30-,31?,32+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOYAWWWOKBVEB-ZJHRDJRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCOC)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CCCOC)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50BN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099476
Record name L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester

CAS RN

184488-31-1
Record name L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184488-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
SA Tsiftsoglou, RB Sim - The Journal of Immunology, 2004 - journals.aai.org
… The amidolytic activity is inhibited by the synthetic thrombin inhibitor Zd-Phe-Pro-methoxypropylboroglycinepinanediol ester, consistent with previous reports, and by benzenesulfonyl …
Number of citations: 43 journals.aai.org
MP Keizer, RB Pouw, AM Kamp… - European journal of …, 2015 - Wiley Online Library
… Zd-Phe-Pro-methoxypropylboroglycinepinanediol ester (boroMpg) and C1s were obtained from Calbiochem (Darmstadt, Germany). Serum from healthy volunteers was obtained with …
Number of citations: 33 onlinelibrary.wiley.com
S Tsiftsoglou, SA Tsiftsoglou - 2005 - ora.ox.ac.uk
… Factor Agarose Gel Electrophoresis 7-amino-4-methylcoumarin basic Fibroblast Growth Factor Fucosidase from bovine kidney ZD-Phe-Pro-methoxypropylboroglycinepinanediol Ester …
Number of citations: 2 ora.ox.ac.uk
P Grammas, T Ottman… - Journal of …, 2004 - content.iospress.com
… Also, incubation of conditioned medium with thrombin inhibitor (ZD-Phe-Promethoxypropylboroglycinepinanediol Ester; 5 µM) from Calbiochem (La Jolla, CA) blocked the appearance …
Number of citations: 41 content.iospress.com
P Angenendt - 2004 - refubium.fu-berlin.de
The performance of proteins and antibody microarrays is dependent on various factors, one of which is the use of an appropriate microarray surface for the immobilisation of either …
Number of citations: 3 refubium.fu-berlin.de

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